

Technical Guide: Tetrakis(4-bromophenyl)methane (CAS 105309-59-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(4-bromophenyl)methane*

Cat. No.: *B171993*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical information on **Tetrakis(4-bromophenyl)methane** (CAS 105309-59-9). It is important to note that, based on a comprehensive review of publicly accessible scientific literature, this compound is primarily utilized in the field of materials science. There is a significant lack of data regarding its biological activity, mechanism of action, and potential therapeutic applications. Therefore, this guide focuses on its chemical and physical properties, synthesis, and its established applications, with a brief mention of a related compound with limited biological data.

Core Compound Information

Tetrakis(4-bromophenyl)methane is a halogenated aromatic organic compound.^[1] Its core structure consists of a central methane carbon atom bonded to four 4-bromophenyl groups.^[1] This symmetrical, tetrahedral structure is a key feature influencing its physical properties and applications.

Table 1: Chemical and Physical Properties of **Tetrakis(4-bromophenyl)methane**

Property	Value	Reference(s)
CAS Number	105309-59-9	[2] [3] [4]
Molecular Formula	C ₂₅ H ₁₆ Br ₄	[2] [3] [5]
Molecular Weight	636.01 g/mol	[2] [4] [6]
IUPAC Name	1-bromo-4-[tris(4-bromophenyl)methyl]benzene	[3]
Synonyms	Benzene, 1,1',1",1""-methanetetracyl[4-bromo-]; 4,4',4",4""-Tetrabromotetraphenylmethane	[1] [7]
Appearance	White to light yellow or light orange powder/crystal	[8]
Melting Point	312.5-313 °C	[9] [10]
Boiling Point	603.8 °C at 760 mmHg (Predicted)	[9] [10]
Purity	Typically >95.0% (GC)	[8]
Storage	Store at room temperature in a dry, dark place.	[2] [8]

Synthesis and Experimental Protocols

The primary application of **Tetrakis(4-bromophenyl)methane** is as a building block (linker or tecton) in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs).[\[11\]](#)[\[12\]](#) These materials are of interest for gas storage and separation.[\[4\]](#)

Synthesis of Tetrakis(4-bromophenyl)methane

A reported synthesis method involves the reaction of tetraphenylmethane with bromine.[\[13\]](#)

Experimental Protocol:

- Add tetraphenylmethane in small portions to bromine under vigorous stirring at room temperature.[13]
- Continue stirring for an additional 20 minutes after the addition is complete.[13]
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[13]
- Slowly add ethanol to the cooled mixture.[13]
- Remove the cooling bath and allow the mixture to stir overnight.[13]
- The resulting precipitate can then be collected.

Synthesis of a Nitro-Functionalized Derivative

Tetrakis(4-bromophenyl)methane can be further functionalized. For example, nitration can be achieved to produce tetrakis(4-bromo-3-nitrophenyl)methane.[2]

Experimental Protocol:

- Prepare a mixture of sulfuric acid and fuming nitric acid in a flask cooled in an ice bath.[2]
- Stir the acid mixture for 5 minutes.[2]
- Add **Tetrakis(4-bromophenyl)methane** (TBPM) portionwise to the acid mixture.[2]
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.[2]
- Pour the reaction mixture onto ice.[2]
- Filter the resulting solid and wash sequentially with water and alcohol.[2]
- Dry the solid under vacuum to obtain the product.[2]

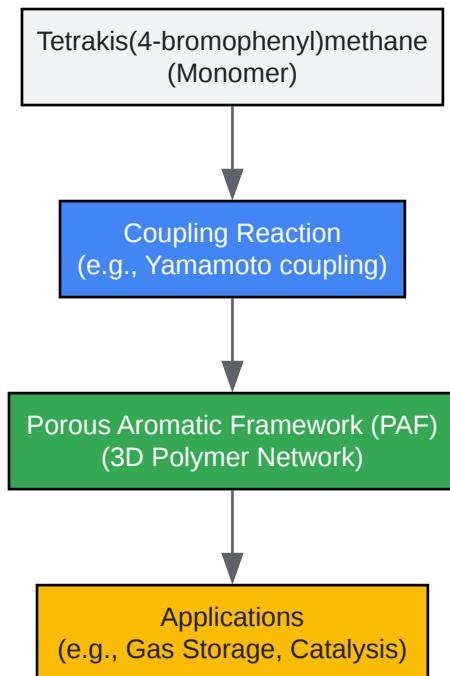
Applications in Materials Science

The tetrahedral geometry and the presence of four reactive bromine atoms make **Tetrakis(4-bromophenyl)methane** a valuable monomer for the synthesis of three-dimensional porous polymers.[9] It is a key component in the creation of Porous Aromatic Frameworks (PAFs),

which are noted for their high surface areas and stability, making them suitable for applications in gas storage and catalysis.[4][11]

Biological Activity and Relevance to Drug Development

Currently, there is a notable absence of published research on the biological activity, pharmacology, and toxicology of **Tetrakis(4-bromophenyl)methane** itself. The compound is primarily classified as a laboratory chemical and its safety profile suggests it causes skin and serious eye irritation.[1][9]


However, a related compound, 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, and its tin(IV) complex have been synthesized and evaluated for their in vitro activity against *Leishmania panamensis*, the causative agent of leishmaniasis.[8] This study suggests that porphyrin-based structures containing bromophenyl groups may have potential as photodynamic therapy agents.[8] The inhibitory activity of the porphyrin compound was found to be greater under light irradiation, with an IC_{50} of 16.5 μM .[8]

It is crucial to emphasize that this finding relates to a more complex molecule derived from a similar building block and does not directly imply any biological activity for **Tetrakis(4-bromophenyl)methane**.

Logical Relationships and Workflows

The primary utility of **Tetrakis(4-bromophenyl)methane** is as a precursor in materials synthesis. This workflow can be visualized as follows:

Synthesis Workflow for Porous Aromatic Frameworks

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **Tetrakis(4-bromophenyl)methane** to Porous Aromatic Frameworks.

Conclusion for Drug Development Professionals

In its current state of research, **Tetrakis(4-bromophenyl)methane** (CAS 105309-59-9) does not present itself as a direct candidate for drug development. Its established role is firmly within materials science. While the biological activity of a more complex, related porphyrin derivative offers a tangential point of interest, there is no evidence to suggest that **Tetrakis(4-bromophenyl)methane** possesses any inherent pharmacological properties. Researchers in drug discovery may find this compound useful as a scaffold or starting material for the synthesis of novel, complex molecules, but its direct application as a therapeutic agent is not supported by the available data. Any exploration of this compound for biological purposes would require extensive foundational research, including in vitro screening and toxicological assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrakis(4-bromophenyl)methane | C₂₅H₁₆Br₄ | CID 11250692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. nbino.com [nbino.com]
- 5. Tetrakis(4-bromophenyl)methane, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 6. Tetrakis(4-bromophenyl)methane | CymitQuimica [cymitquimica.com]
- 7. labproinc.com [labproinc.com]
- 8. Photophysical study and in vitro approach against *Leishmania panamensis* of dicloro-5,10,15,20-tetrakis(4-bromophenyl)porphyrinato Sn(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrakis(4-bromophenyl)methane CAS No.:105309-59-9 - Ruixibiotech [ruixibiotech.com]
- 11. Tetrakis(p-broMophenyl)Methane | 105309-59-9 [chemicalbook.com]
- 12. Tetrakis(4-bromophenyl)methane - SIKÉMIA [sikemia.com]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Tetrakis(4-bromophenyl)methane (CAS 105309-59-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171993#cas-number-105309-59-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com